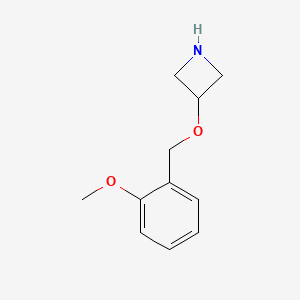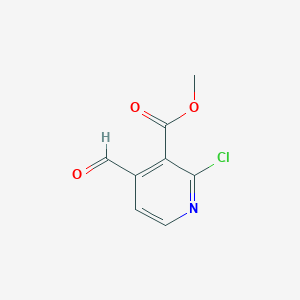
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to the quinoline ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on kann über verschiedene Synthesewege erfolgen. Ein häufiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. So kann beispielsweise die Reaktion von 2-Amino-4-methylphenol mit Ethylacetoacetat in Gegenwart einer Base wie Natriumethoxid zur Bildung der gewünschten Verbindung führen. Die Reaktion erfordert typischerweise das Rückflusskochen des Gemischs in Ethanol über mehrere Stunden.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, präzise Temperaturregelung und effiziente Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen oder die Aminogruppe in ein Amin umzuwandeln.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base wie Pyridin verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Keto-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on.
Reduktion: Bildung von 3-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-on.
Substitution: Bildung von N-substituierten Derivaten der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Leitstoff für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bestimmte Enzyme hemmen oder in zelluläre Prozesse eingreifen, was zu den beobachteten biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-1-hydroxychinolin-2(1H)-on: Fehlt die Methylgruppe an der 6-Position.
3-Amino-6-methylchinolin-2(1H)-on: Fehlt die Hydroxylgruppe an der 1-Position.
1-Hydroxy-6-methylchinolin-2(1H)-on: Fehlt die Aminogruppe an der 3-Position.
Einzigartigkeit
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-on ist aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Amino, Hydroxyl und Methyl) am Chinolinring einzigartig. Diese Kombination funktioneller Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-9-7(4-6)5-8(11)10(13)12(9)14/h2-4,8,14H,5,11H2,1H3 |
InChI-Schlüssel |
YHNKOXHFIAAWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
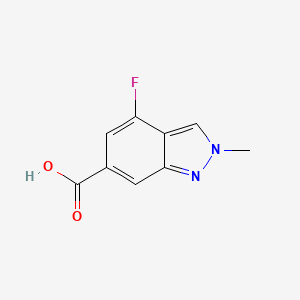
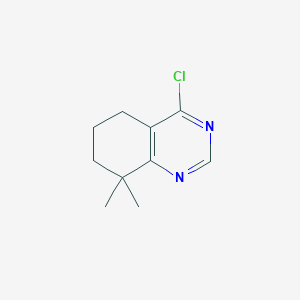

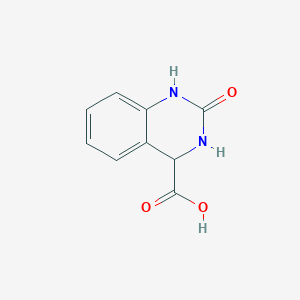

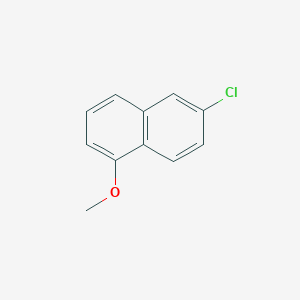
![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
